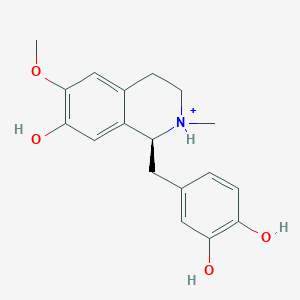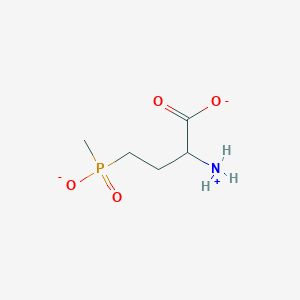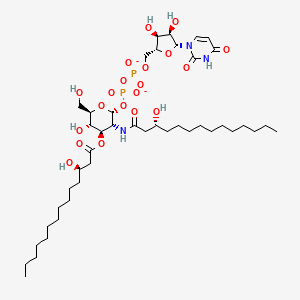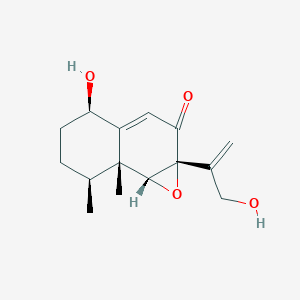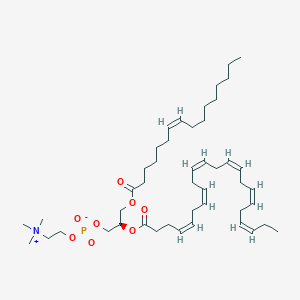
Polonium-217
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polonium-217 atom is the radioactive isotope of polonium with relative atomic mass 217.006253 and half-life of < 10 s.
科学的研究の応用
Radioactive Characteristics and Production
Polonium-217 is an isotope of Polonium, which is a natural radioelement with extremely low concentrations in the environment. Polonium has 41 isotopes, with the predominant naturally occurring isotope being 210Po, a radioactive decay product in the natural uranium decay series (Ansoborlo, 2014). It is typically produced by neutron-irradiating a 209Bi target in a nuclear reactor or bombarding a 209Bi target with alpha particles (Ansoborlo, 2014).
Analytical Methodology in Environmental Studies
Polonium-210 is analyzed for various purposes, including radiological impact assessment and as a tracer of environmental processes. Its analysis involves spontaneous auto-deposition onto metal surfaces, making the process relatively straightforward despite potential losses at temperatures above 100°C (Matthews, Kim, & Martin, 2007).
Chemistry in Environmental and Anthropogenic Processes
In environmental and process waters, Polonium-210 can become enriched in pore fluids in U-bearing rocks, leading to high contents in certain industrial products and waste. Understanding its aqueous chemistry is crucial for developing methods for its removal and/or control in these contexts (Ram, Vaughan, Etschmann, & Brugger, 2019).
Fundamental Properties and Ionization Energy
The study of Polonium's fundamental properties, including its ionization energy, is critical for understanding its behavior. For instance, 208Po's ionization threshold was probed using in-source Resonance Ionization Spectroscopy, revealing previously undocumented Rydberg states (Fink et al., 2019).
Radiotoxicological Properties
Polonium's radiotoxicological properties are significant for understanding its effects in cases of internal contamination. Studies have explored its radiochemistry, interaction with matter, main sources and uses, physicochemical properties, analytical methods, background exposure risks, biokinetics, dosimetry, and available treatments (Ansoborlo et al., 2012).
Unique Crystal Structure
Polonium is unique among elements for having a simple cubic crystal structure. This structure is explained as a result of the Darwin and mass-velocity relativistic interactions, rather than spin-orbital coupling (Feldman, 2007).
Ground State Deformation in Isotopes
The deformation of neutron-deficient Polonium isotopes provides insights into nuclear structure properties. In-source resonant ionization laser spectroscopy of these isotopes has helped understand changes in their atomic nucleus's mean-square charge radius (Cocolios et al., 2010).
特性
製品名 |
Polonium-217 |
|---|---|
分子式 |
Po |
分子量 |
217.00632 g/mol |
IUPAC名 |
polonium-217 |
InChI |
InChI=1S/Po/i1+8 |
InChIキー |
HZEBHPIOVYHPMT-CONNIKPHSA-N |
異性体SMILES |
[217Po] |
正規SMILES |
[Po] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




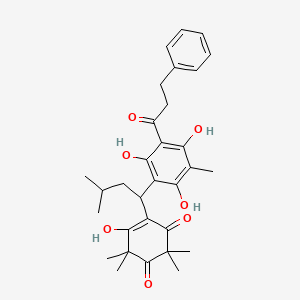

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)


